molecular formula C30H31N3O6S B2367327 Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 497073-40-2

Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate

Cat. No. B2367327
CAS RN: 497073-40-2
M. Wt: 561.65
InChI Key: ZCNXGLYUSKCMNH-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate” is a complex organic molecule. It has a molecular formula of C30H31N3O6S, an average mass of 561.649 Da, and a mono-isotopic mass of 561.193359 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes an indole ring, which is a prevalent moiety in many biologically active compounds . It also contains a sulfanylacetyl group and a dimethoxybenzoyl group .

Scientific Research Applications

Synthesis and Antifungal Evaluation

Research involving the synthesis of indoles and benzoate derivatives, such as in the work by Ergenç et al. (1990), explores the creation of compounds with potential antifungal properties. These studies focus on the chemical synthesis and evaluation of compounds for their biological activity, indicating a direction where the specified compound could be relevant, particularly in the development of new antifungal agents (Ergenç et al., 1990).

Biotransformation Studies

The study by León et al. (2009) on the biotransformation of UV filters suggests another area of research application for complex chemical compounds. Investigating how such compounds are metabolized can provide insights into their safety, environmental impact, and potential for bioaccumulation. This is particularly relevant for compounds used in pharmaceuticals and cosmetics (León et al., 2009).

Marine-Derived Fungal Compounds

The isolation of new benzoate derivatives from marine-derived fungi, as reported by Wang et al. (2017), highlights the exploration of natural sources for novel compounds. Such research demonstrates the potential of ethyl benzoate analogs in discovering new bioactive substances with applications in medicine and biotechnology (Wang et al., 2017).

Supramolecular Chemistry

Studies on the hydrogen-bonded supramolecular structures, like those by Portilla et al. (2007), reveal the intricate interactions at the molecular level that can influence the properties of materials. Research into the supramolecular chemistry of ethyl benzoate derivatives could contribute to the development of new materials with tailored properties for applications in nanotechnology, drug delivery, and material science (Portilla et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the importance of indole derivatives in medicinal chemistry , this compound could be of interest for future research.

properties

IUPAC Name

ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O6S/c1-4-39-30(36)20-9-12-22(13-10-20)32-28(34)19-40-27-18-33(24-8-6-5-7-23(24)27)16-15-31-29(35)21-11-14-25(37-2)26(17-21)38-3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,31,35)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNXGLYUSKCMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate

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